molecular formula C10H10N2O B13698270 3-Acetyl-6-methylimidazo[1,2-a]pyridine

3-Acetyl-6-methylimidazo[1,2-a]pyridine

Cat. No.: B13698270
M. Wt: 174.20 g/mol
InChI Key: NAXNVBOBFQSNDO-UHFFFAOYSA-N
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Description

3-Acetyl-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with an acetyl group at the 3-position and a methyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-6-methylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can lead to the formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Acetyl-6-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its role in drug discovery, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Acetyl-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA or proteins, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

  • 3-Acetyl-2-methylimidazo[1,2-a]pyridine
  • 6-Methyl-2-phenylimidazo[1,2-a]pyridine
  • 3-Bromo-2-methylimidazo[1,2-a]pyridine

Comparison: Compared to other imidazo[1,2-a]pyridine derivatives, 3-Acetyl-6-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the acetyl group at the 3-position and the methyl group at the 6-position can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .

Biological Activity

3-Acetyl-6-methylimidazo[1,2-a]pyridine (3-Ac-6-MeI) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by an acetyl group at the 3-position and a methyl group at the 6-position of the imidazo[1,2-a]pyridine structure. Its molecular formula is C${10}$H${10}$N$_{2}$O, and it has been investigated for various biological activities including antimicrobial and anticancer properties.

3-Ac-6-MeI can undergo several chemical transformations which enhance its utility in synthetic organic chemistry. The synthesis of this compound can be achieved through various methods, including multicomponent reactions that yield derivatives with diverse biological activities.

Antimicrobial Activity

Studies have indicated that 3-Ac-6-MeI exhibits notable antimicrobial properties. It has been evaluated against multiple bacterial strains, with findings suggesting it inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, it has shown effective Minimum Inhibitory Concentration (MIC) values in the range of 16 to 1 µg/mL against various strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has demonstrated that 3-Ac-6-MeI possesses significant anticancer activity, particularly against colon cancer cell lines such as HT-29 and Caco-2. In vitro studies revealed that treatment with this compound initiated apoptosis within two hours through mitochondrial pathways, leading to the release of cytochrome c and activation of caspases . The compound's mechanism appears to involve interaction with specific molecular targets that modulate cell cycle progression and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialStaphylococcus aureusInhibition of cell wall synthesis
Escherichia coliDisruption of bacterial growth
AnticancerHT-29, Caco-2Induction of apoptosis via cytochrome c release
Various cancer cell linesModulation of cell cycle and signaling pathways

Case Studies

  • Anticancer Efficacy : A study evaluated the efficacy of 3-Ac-6-MeI on colon cancer cell lines, demonstrating significant cytotoxicity without notable toxicity to normal white blood cells. The results indicated a promising therapeutic index for further development in cancer treatment .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of 3-Ac-6-MeI against a panel of bacterial strains. The compound was found to have potent activity with MIC values comparable to established antibiotics, highlighting its potential as a lead compound for new antimicrobial agents .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(6-methylimidazo[1,2-a]pyridin-3-yl)ethanone

InChI

InChI=1S/C10H10N2O/c1-7-3-4-10-11-5-9(8(2)13)12(10)6-7/h3-6H,1-2H3

InChI Key

NAXNVBOBFQSNDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC=C2C(=O)C)C=C1

Origin of Product

United States

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